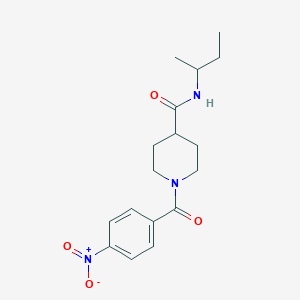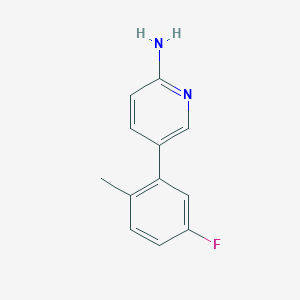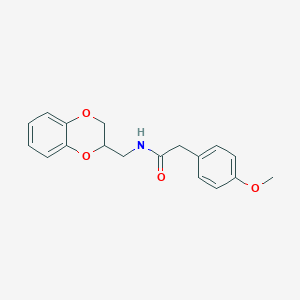![molecular formula C18H20BrNO2 B4052832 5-bromo-N-[2-(butan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4052832.png)
5-bromo-N-[2-(butan-2-yl)phenyl]-2-methoxybenzamide
Vue d'ensemble
Description
5-bromo-N-[2-(butan-2-yl)phenyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H20BrNO2 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-N-(2-sec-butylphenyl)-2-methoxybenzamide is 361.06774 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Potential through PPARα/γ Dual Activation
One notable application of compounds structurally related to 5-bromo-N-(2-sec-butylphenyl)-2-methoxybenzamide is their potential in the treatment of type 2 diabetes through PPARα/γ dual activation. Specifically, a study demonstrated the antidiabetic effects of a compound through the activation of peroxisome proliferator-activated receptors (PPAR)-α and γ. This interaction led to increased transcriptional activities of these receptors, adipogenic differentiation, fatty acid oxidation, and enhanced glucose uptake, ultimately improving metabolic disorders related to glucose and lipid abnormalities in ob/ob mice without causing severe weight gain or hepatomegaly (Jung et al., 2017).
Antibacterial and Antioxidant Properties
Compounds featuring bromophenols, closely related in structure to 5-bromo-N-(2-sec-butylphenyl)-2-methoxybenzamide, have been identified with significant antibacterial and antioxidant activities. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides exhibited moderate to strong antibacterial activity against various bacterial strains. These findings suggest potential applications of such compounds in developing new antibacterial agents (Xu et al., 2003). Additionally, these bromophenol derivatives have shown potent antioxidant activities, indicating their usefulness in preventing oxidative deterioration in food and possibly in pharmaceutical applications as natural antioxidants (Li et al., 2011).
Molecular Docking and Halogen Bonding
Another research area involves the structural analysis and molecular docking studies of benzamide derivatives, including those with bromo and methoxy groups, to understand their interactions with protein residues. These studies highlight the potential of such compounds in drug design, emphasizing the role of halogen bonding in enhancing ligand-protein interactions. This could pave the way for developing new therapeutic agents by optimizing these interactions for higher efficacy (Moreno-Fuquen et al., 2022).
Antiviral and Retroviral Activity
Furthermore, N-phenylbenzamide derivatives, including those with bromo and methoxy substitutions, have been synthesized and evaluated for their antiviral activities, particularly against enterovirus 71 (EV 71). These compounds showed promising results in vitro, indicating potential for further development into anti-EV 71 drugs. This suggests that modifications to the N-phenylbenzamide structure, such as the addition of bromo and methoxy groups, can significantly impact the antiviral efficacy of these compounds (Ji et al., 2013).
Propriétés
IUPAC Name |
5-bromo-N-(2-butan-2-ylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-4-12(2)14-7-5-6-8-16(14)20-18(21)15-11-13(19)9-10-17(15)22-3/h5-12H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUYKAHKDHSDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4052751.png)
![3-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4052753.png)

![2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B4052765.png)
![N-[2-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B4052767.png)
![{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B4052771.png)
![2-(2,6-dimethylphenoxy)-N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4052774.png)
![6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4052779.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate](/img/structure/B4052787.png)
![5-fluoro-2-{4-[2-(prop-2-yn-1-yloxy)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B4052790.png)

![2-bromo-N-[(2-butan-2-ylphenyl)carbamothioyl]benzamide](/img/structure/B4052808.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4052827.png)

